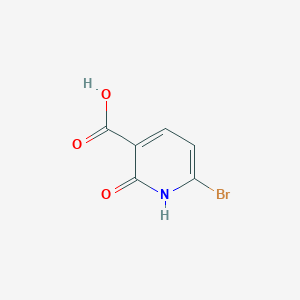

6-Bromo-2-hydroxynicotinic acid

Description

6-Bromo-2-hydroxynicotinic acid is a halogenated derivative of nicotinic acid, featuring a bromine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxyl group contributes to hydrogen bonding and solubility properties .

Properties

IUPAC Name |

6-bromo-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHKLJZXZABYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805506-21-1 | |

| Record name | 6-bromo-2-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of 6-Bromo-2-hydroxynicotinic acid may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products Formed

Substitution: Products with various functional groups replacing the bromine atom.

Oxidation: Formation of 6-bromo-2-oxonicotinic acid.

Reduction: Formation of 6-bromo-2-aminonicotinic acid.

Coupling: Formation of biaryl compounds with extended aromatic systems.

Scientific Research Applications

6-Bromo-2-hydroxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.

Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxynicotinic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways involved vary depending on the specific biological context and application .

Comparison with Similar Compounds

5-Bromo-6-hydroxynicotinic Acid (CAS 41668-13-7)

- Structure : Bromine at position 5, hydroxyl at position 4.

- Properties : Molecular weight 218.0 g/mol (calculated). Available commercially (TCI Chemicals) as a research reagent .

- Key Differences : The shifted bromine and hydroxyl positions alter electronic distribution, reducing acidity compared to 6-bromo-2-hydroxynicotinic acid. This compound is utilized in metal-organic frameworks (MOFs) due to its chelating ability .

2-Bromo-4-methylnicotinic Acid (CAS Not Specified)

6-Bromo-2-methoxynicotinic Acid (CAS 1060806-62-3)

- Structure : Methoxy group replaces the hydroxyl at position 2.

- Properties : Structural similarity score 0.96 compared to 6-bromo-2-hydroxynicotinic acid. The methoxy group increases steric hindrance and reduces hydrogen-bonding capacity, favoring use in Suzuki-Miyaura couplings .

Halogen-Substituted Derivatives

5-Bromo-6-chloronicotinic Acid (CAS 29241-62-1)

5-Bromo-2-chloronicotinic Acid (CAS 29241-65-4)

- Structure : Bromine at position 5, chlorine at position 2.

- Properties : Similarity score 0.82. The chlorine at position 2 directs electrophilic substitution to position 4, enabling regioselective functionalization .

Parent and Functionalized Analogs

2-Hydroxynicotinic Acid (CAS 609-71-2)

- Structure : Lacks bromine; hydroxyl at position 2.

- Properties : Molecular weight 139.11 g/mol. Serves as a precursor for metal chelators and enzyme inhibitors. Bromination at position 6 (to form 6-bromo-2-hydroxynicotinic acid) increases molecular weight by ~79.9 g/mol and introduces steric/electronic effects critical for binding affinity .

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

- Structure : Hydrazide derivative with a 2-chlorobenzylidene substituent.

- Properties : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC 8 μg/mL). The bromine and hydrazide groups synergize to enhance membrane permeability .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

6-Bromo-2-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 2-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article explores its biological activity through a review of relevant research findings, including data tables and case studies.

- Molecular Formula : C_6H_6BrNO_3

- Molar Mass : Approximately 218.01 g/mol

Antimicrobial Properties

Research has demonstrated that 6-bromo-2-hydroxynicotinic acid exhibits significant antimicrobial activity. For instance, studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.81 µg/mL |

| Staphylococcus epidermidis | 1.95 µg/mL |

| Escherichia coli | 15.62 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 6-bromo-2-hydroxynicotinic acid has shown promise in modulating inflammatory responses. A study indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases . The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammation regulation.

The biological activity of 6-bromo-2-hydroxynicotinic acid is attributed to its structural features that allow it to interact with various biological targets. Molecular docking studies have revealed that the compound binds effectively to specific receptors and enzymes, influencing their activity:

- Binding Affinity : The compound exhibits high binding affinity to cyclooxygenase enzymes, which are involved in prostaglandin synthesis.

- Synergistic Effects : When combined with other antimicrobial agents, it has shown enhanced efficacy, indicating potential for combination therapies .

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study evaluated the effectiveness of 6-bromo-2-hydroxynicotinic acid against MRSA strains. Results showed a significant reduction in bacterial viability when treated with concentrations as low as 7.81 µg/mL, highlighting its potential as an alternative treatment option for resistant infections. -

Anti-inflammatory Activity :

In a controlled experiment involving human cell lines, treatment with 6-bromo-2-hydroxynicotinic acid resulted in a marked decrease in TNF-alpha and IL-6 levels, demonstrating its capacity to modulate inflammatory responses effectively .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-bromo-2-hydroxynicotinic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-2-hydroxynicotinic acid | Bromine at position 6, hydroxyl at position 2 | Exhibits significant antimicrobial and anti-inflammatory properties |

| 5-Bromo-2-chloronicotinic acid | Bromine at position 5, chlorine at position 2 | Different reactivity due to chlorine substitution |

| Nicotinic acid | No halogen substitutions | Base compound with limited biological activity |

The distinct arrangement of functional groups in 6-bromo-2-hydroxynicotinic acid contributes to its enhanced biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.